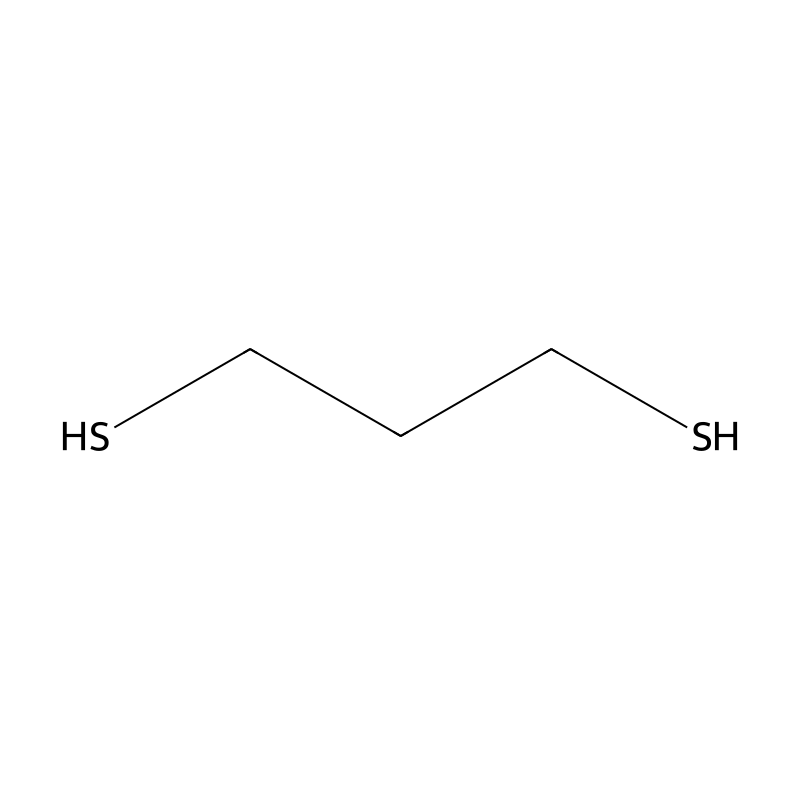

1,3-Propanedithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; miscible in fat

Synonyms

Canonical SMILES

Protecting Aldehydes and Ketones:

One of the most prominent uses of 1,3-propanedithiol lies in protecting carbonyl functional groups, particularly aldehydes and ketones. It reacts with these groups to form cyclic dithioacetals or 1,3-dithianes. These dithianes are stable under various reaction conditions, allowing researchers to perform manipulations on other parts of the molecule without affecting the carbonyl group. Once the desired modifications are complete, the dithiane can be readily cleaved back to the original aldehyde or ketone using mild conditions []. This reversible protection strategy is crucial for the selective synthesis of complex organic molecules [].

Synthesis of Functionalized Molecules:

,3-Propanedithiol serves as a valuable building block in the synthesis of various functionalized molecules. It can participate in various reactions, including:

- Formation of thioketals and thioacetals: By reacting with ketones and aldehydes under acidic conditions, it yields thioketals and thioacetals, respectively. These compounds possess unique properties and find applications in diverse fields [].

- Preparation of cyclic dithioacetal derivatives: As mentioned earlier, 1,3-propanedithiol readily forms cyclic dithioacetals with carbonyl compounds. These cyclic derivatives can be further modified to introduce functionalities or participate in subsequent reactions [].

- Synthesis of metal complexes: 1,3-Propanedithiol's ability to chelate with metal ions makes it a useful ligand in the preparation of metal complexes. These complexes possess various catalytic and other functional properties depending on the chosen metal [].

1,3-Propanedithiol, with the chemical formula , is a dithiol characterized by two thiol groups (-SH) attached to a three-carbon chain. This compound is a colorless liquid known for its strong and unpleasant odor, which resembles that of rotten cabbage. It is soluble in water and organic solvents, making it versatile in various chemical applications. Due to its reactivity, 1,3-propanedithiol plays a significant role as a reagent in organic synthesis and coordination chemistry .

- Formation of Dithianes: It reacts with carbonyl compounds (aldehydes and ketones) to form 1,3-dithianes through thioacetalization. This reaction is reversible and allows for the protection of carbonyl groups in synthetic pathways .

- Chelation with Metal Ions: The compound can react with metal ions to form chelate complexes. For instance, it can coordinate with iron to produce diiron propanedithiolate hexacarbonyl, showcasing its utility in inorganic synthesis .

- Umpolung Chemistry: The reactivity of 1,3-propanedithiol exemplifies the concept of umpolung, where the typical reactivity of functional groups is inverted, allowing for unique synthetic strategies .

1,3-Propanedithiol can be synthesized through several methods:

- From Propylene Oxide: A common laboratory synthesis involves the reaction of propylene oxide with hydrogen sulfide under acidic conditions.

- From Ethylene Glycol: Another method includes the reaction of ethylene glycol with hydrogen sulfide.

- Thioacetalization: It can also be produced by thioacetalization reactions involving carbonyl compounds and hydrogen sulfide .

1,3-Propanedithiol has several important applications:

- Organic Synthesis: It is primarily used for the protection of carbonyl compounds during organic synthesis. The formation of dithianes allows chemists to mask reactive carbonyls temporarily .

- Coordination Chemistry: The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .

- Pharmaceuticals: It is involved in the synthesis of certain pharmaceutical compounds such as tiapamil, which is used as an antihypertensive agent .

While specific interaction studies on 1,3-propanedithiol are scarce, its reactivity suggests that it may interact with various biological systems through thiol-disulfide exchange reactions. These interactions could influence enzyme activity and cellular redox states. Further research into its interactions could elucidate potential therapeutic uses or toxicological effects associated with exposure to this compound .

Several compounds share structural or functional similarities with 1,3-propanedithiol. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 1,2-Ethanedithiol | Shorter chain; used similarly for thioacetalization | |

| 1,4-Butanedithiol | Longer chain; exhibits different reactivity patterns | |

| 2-Mercaptoethanol | Contains an alcohol group; used extensively in biochemistry |

Uniqueness of 1,3-Propanedithiol:

- The three-carbon chain allows for distinct steric effects compared to shorter or longer dithiols.

- Its strong odor serves as a distinguishing feature that impacts handling and safety considerations in laboratory settings.

1,3-Propanedithiol exhibits a pronounced affinity for transition metals, particularly those classified as soft Lewis acids such as mercury(II), iron(II/III), and molybdenum(VI). The compound’s two thiol groups enable κ²-S,S coordination, where the sulfur atoms bind to a single metal center, forming a chelate ring. This coordination mode is influenced by the spacer length between the thiol groups, which impacts the resulting metal-ligand bond angles and overall complex stability [1] [2].

Density functional theory (DFT) studies comparing 1,2- and 1,3-dithiolate coordination to mercury(II) reveal distinct geometric preferences. For 1,3-propanedithiolate, the S–Hg–S bond angles range between 116.2° and 126.0°, significantly larger than the 66.2° angle observed in 1,2-dithiolate analogs [1]. This increased angle reduces ring strain in the five-membered chelate ring formed by 1,3-propanedithiolate, enhancing thermodynamic stability. However, the angles remain far from linearity, suggesting that mercury in such complexes retains a coordination number greater than two, often binding additional ligands such as chloride or water [1] [4].

The chelation behavior of 1,3-propanedithiol extends to iron, where it forms bridged dinuclear complexes. For example, in diiron propanedithiolate hexacarbonyl, the ligand bridges two iron centers via its sulfur atoms, with each iron further coordinated by three terminal carbonyl ligands [5]. This structure underscores the ligand’s flexibility in accommodating multiple metal centers, a feature critical to its catalytic applications.

Table 1: Comparative S–M–S Bond Angles in Dithiolate Complexes

| Ligand Type | Metal Center | S–M–S Angle (°) | Source |

|---|---|---|---|

| 1,3-Propanedithiolate | Hg(II) | 116.2–126.0 | [1] |

| 1,2-Ethanedithiolate | Hg(II) | ~66.2 | [1] |

| 1,3-Propanedithiolate | Fe(I) | 98.5–102.3 | [4] |

Synthesis of Metal Complexes

The synthesis of metal complexes with 1,3-propanedithiol typically involves reactions between the ligand and metal precursors under controlled conditions. A notable example is the preparation of diiron propanedithiolate hexacarbonyl, a model for hydrogenase enzymes. This complex is synthesized by reacting 1,3-propanedithiol with triiron dodecacarbonyl in a stoichiometric ratio:

$$

2 \, \text{Fe}3(\text{CO}){12} + 3 \, \text{C}3\text{H}6(\text{SH})2 \rightarrow 3 \, \text{Fe}2(\text{S}2\text{C}3\text{H}6)(\text{CO})6 + 3 \, \text{H}_2 + 6 \, \text{CO}

$$

The product, a red diamagnetic solid, features a symmetric structure with two bridging sulfur atoms and six terminal carbonyl ligands [5]. Substitution reactions on this complex demonstrate its reactivity; for instance, carbonyl ligands can be replaced by stronger field ligands such as cyanide (CN⁻) or trimethylphosphine (PMe₃), altering the electronic properties and redox behavior of the complex [4].

Table 2: Synthesis and Substitution Reactions of Diiron Propanedithiolate Complexes

| Starting Material | Reagent | Product | Key Properties |

|---|---|---|---|

| Fe₂(S₂C₃H₆)(CO)₆ | Et₄NCN | (Et₄N)[Fe₂(S₂C₃H₆)(CN)(CO)₅] | Enhanced solubility in polar solvents [4] |

| Fe₂(S₂C₃H₆)(CO)₆ | PMe₃ | Fe₂(S₂C₃H₆)(CO)₄(PMe₃)₂ | Lower oxidation potential [4] |

Catalytic Roles in Organic Transformations

1,3-Propanedithiol-derived metal complexes exhibit catalytic activity in organic reactions, particularly those mimicking biological processes. The diiron propanedithiolate hexacarbonyl complex, for example, serves as a structural and functional analog of the active site of [FeFe]-hydrogenases, enzymes that catalyze the reversible reduction of protons to hydrogen gas [5]. Computational studies suggest that the bridging dithiolate ligand facilitates electron transfer between the iron centers, enabling redox catalysis [4].

In synthetic chemistry, iron complexes of 1,3-propanedithiol have been employed in hydrodesulfurization reactions, where they assist in removing sulfur from organic substrates. The ligand’s ability to stabilize low-valent metal centers enhances the catalyst’s lifetime and activity under reducing conditions [2]. Additionally, mercury complexes of 1,3-propanedithiolate, though less effective than clinical chelators like dimercaptosuccinic acid, demonstrate potential in sequestering toxic metal ions through thiolate-mercury coordination [1].

Table 3: Catalytic Applications of 1,3-Propanedithiol Complexes

| Complex | Reaction Catalyzed | Key Mechanistic Feature |

|---|---|---|

| Fe₂(S₂C₃H₆)(CO)₆ | Hydrogen evolution | μ-S₂ bridging facilitates electron transfer [5] |

| Hg(S₂C₃H₆)Cl₂ | Mercury sequestration | κ²-S₂ coordination binds Hg(II) [1] |

Self-Assembled Monolayer Formation on Gold Surfaces

The formation of self-assembled monolayers from 1,3-propanedithiol on gold surfaces represents a fundamental process in surface engineering applications. Unlike conventional alkanethiols, 1,3-propanedithiol exhibits unique adsorption characteristics due to its bifunctional nature, containing two thiol groups separated by a three-carbon chain [1] [2].

The self-assembly process occurs through dissociative chemisorption, where 1,3-propanedithiol molecules initially adsorb as monothiolates on the gold surface [1] [2]. This process involves the formation of strong Au-S covalent bonds while the second thiol group remains available for further chemical interactions or multilayer formation. Surface-enhanced Raman scattering studies have definitively established that 1,3-propanedithiol chemisorbs dissociatively on gold surfaces, forming stable monothiolate species [1] [2].

The kinetics of self-assembled monolayer formation follow a characteristic two-stage process. The initial fast regime occurs within seconds to minutes, during which approximately 80-90% of the total film formation takes place [3] [4]. This rapid adsorption phase is followed by a slower regime extending over hours, characterized by structural reorganization and optimization of intermolecular interactions [3] [4]. The formation process involves an initial physisorption stage where molecules lie parallel to the surface, followed by chemisorption and a phase transition to a standing-up configuration [3] [4].

The molecular organization within 1,3-propanedithiol monolayers demonstrates high structural order, particularly on well-defined gold surfaces. Scanning tunneling microscopy investigations reveal that the molecules adopt a periodic lattice structure with specific orientations relative to the gold substrate [3] [4]. The quality of the resulting monolayers is strongly influenced by the surface structure of the underlying gold substrate, with large, flat grains producing superior self-assembled monolayers compared to small-grained surfaces [5].

Adsorption Mechanisms and Conformational Isomerism

The adsorption behavior of 1,3-propanedithiol on gold surfaces is characterized by complex conformational dynamics that significantly influence the resulting surface structure. Detailed analysis using surface-enhanced Raman spectroscopy and ab initio calculations has revealed the existence of multiple conformational states around the carbon-sulfur bonds [1] [2].

At low surface coverage, 1,3-propanedithiol molecules predominantly adopt a gauche-gauche configuration around both carbon-sulfur bonds [1] [2]. This conformational state represents the initial adsorption geometry and is stabilized by favorable interactions with the gold surface. As the bulk concentration increases and approaches monolayer coverage limits, a significant conformational transition occurs from the gauche-gauche to gauche-trans configuration [1] [2]. This transition reflects the molecular reorganization required to accommodate higher surface densities and optimize intermolecular interactions.

The conformational isomerism analysis reveals that the first letter in the nomenclature designates the conformation with respect to the carbon-carbon bond nearest to the gold surface [1] [2]. The gauche-trans configuration that emerges at higher concentrations represents a more sterically favorable arrangement for dense packing while maintaining the essential Au-S bonding interactions [1] [2].

Surface-enhanced Raman spectroscopy provides critical insights into the adsorption mechanisms through identification of specific vibrational modes. The appearance of sulfur-sulfur stretching bands clearly demonstrates the formation of intermolecular disulfide bonds, which occur even at submonolayer coverage limits [1] [2]. This observation indicates that the adsorption process does not proceed homogeneously but involves localized regions of higher molecular density that facilitate disulfide bond formation [1] [2].

The adsorption mechanism is further characterized by the preferential binding at surface defects and step edges. Density functional theory calculations indicate that the most stable physisorption sites are located at adatom positions, while chemisorption occurs preferentially at vacancy sites or protrusions consisting of paired adatoms [6]. This selectivity for defect sites explains why self-assembled monolayer formation occurs most readily at step edges and other surface irregularities [6].

Multilayer Assembly in Polar versus Nonpolar Solvents

The solvent environment plays a crucial role in determining the extent and structure of multilayer assembly from 1,3-propanedithiol. Systematic ellipsometry measurements on vacuum-evaporated gold substrates have revealed dramatic differences in multilayer formation depending on the solvent polarity [1] [2].

In polar and protic solvents, 1,3-propanedithiol forms relatively limited multilayer structures, with ellipsometry measurements indicating the formation of at most one and one-half layered films [1] [2]. This restriction is attributed to the competitive solvation effects of polar solvents, which interfere with the intermolecular interactions necessary for extensive multilayer growth. The polar solvent molecules effectively compete with the dithiol molecules for surface sites and disrupt the formation of extended intermolecular disulfide networks [1] [2].

In stark contrast, nonpolar solvents such as n-hexane facilitate the formation of significantly more extensive multilayer structures. Under these conditions, up to three layers of 1,3-propanedithiol can be assembled on gold surfaces [1] [2]. The nonpolar environment reduces competitive solvation effects and allows for optimal intermolecular interactions, particularly the formation of disulfide bonds between adjacent molecular layers [1] [2].

The multilayer formation mechanism in nonpolar solvents involves the initial formation of a primary monolayer through direct Au-S bonding, followed by subsequent layer growth through intermolecular disulfide bond formation [1] [2]. The sulfur-sulfur stretching bands observed in surface-enhanced Raman spectra provide direct evidence for these interlayer connections [1] [2]. This multilayer architecture creates a robust three-dimensional network that exhibits enhanced stability compared to conventional monolayer structures.

Comparative studies using different alcoholic solvents have shown intermediate behavior, with ethanol supporting the formation of approximately two layers [7]. This intermediate behavior reflects the balance between polar solvation effects and the molecular interactions necessary for multilayer growth [7]. The specific solvent properties, including polarity, hydrogen bonding capability, and molecular size, all contribute to the final multilayer structure.

The multilayer assembly process in nonpolar solvents also demonstrates enhanced structural order compared to polar solvent systems. The reduced interference from solvent molecules allows for more optimal molecular packing and alignment, resulting in more crystalline multilayer structures [1] [2]. This enhanced order is reflected in the spectroscopic signatures, which show sharper vibrational bands and more defined conformational transitions [1] [2].

| Solvent System | Maximum Layers | Layer Formation Method | Intermolecular Bonding | Structural Order | Adsorption Mechanism |

|---|---|---|---|---|---|

| Polar/Protic Solvents | 1.5 | Ellipsometry | Disulfide bonds | Moderate | Dissociative |

| n-Hexane (Nonpolar) | 3 | Ellipsometry | Disulfide bonds | High | Dissociative |

| Ethanol | 2 | Ellipsometry | Moderate bonding | Low-Moderate | Dissociative |

| Water | 1 | Theoretical | Hydrogen bonding | Low | Dissociative |

| Conformer | Relative Stability | Occurrence | Description | Coverage Regime | Binding Mode |

|---|---|---|---|---|---|

| GG | Initial state | Low concentration | Gauche-Gauche: Both C-S bonds in gauche conformation | Submonolayer | Monothiolate |

| GT | Transition state | High concentration | Gauche-Trans: Mixed conformation around C-S bonds | Monolayer limit | Monothiolate |

| TT | Higher energy | Rare | Trans-Trans: Both C-S bonds in trans conformation | Not typically observed | Theoretical |

| Adsorption Stage | Time Scale | Bonding Type | Coverage | Molecular Orientation | Characterization Method |

|---|---|---|---|---|---|

| Initial Physisorption | Seconds | Van der Waals | <10% | Lying down | STM |

| Chemisorption | Minutes | Au-S Covalent | 80-90% | Standing up | SERS/XPS |

| Multilayer Formation | Hours | Disulfide bridges | >100% | Mixed orientations | Ellipsometry |

| Surface Reconstruction | Extended exposure | Surface reorganization | Variable | Ordered domains | AFM/STM |

| Technique | Information Provided | Key Findings | Sensitivity | Quantitative Data |

|---|---|---|---|---|

| SERS | Conformational analysis, S-S stretching | GG to GT transition, disulfide formation | High | Spectral ratios |

| Ellipsometry | Layer thickness, refractive index | 1.5 layers (polar) vs 3 layers (nonpolar) | Medium | Thickness (Å) |

| XPS | Chemical states, surface composition | Monothiolate binding, sulfur oxidation | High | Atomic % |

| STM | Molecular resolution, surface structure | Molecular ordering, domain formation | Very High | Lattice constants |

| AFM | Topography, mechanical properties | Surface roughness, layer uniformity | High | Height profiles |

Physical Description

Liquid

liquid with odour of sulfur or meat

XLogP3

Boiling Point

172.9 °C

Flash Point

Density

d20 1.08

1.077-1.078 (d20/4)

Melting Point

-79.0 °C

-79 °C

-79°C

UNII

GHS Hazard Statements

H302 (17.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index